molecular formula C29H38N2O6 B613418 N-Fmoc-N'-Boc-N'-isopropyl-L-lysine CAS No. 201003-48-7

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine

Cat. No. B613418
M. Wt: 510,6 g/mole
InChI Key: LUGFCMICCJNLBC-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Concise Preparation for Peptide Synthesis : N-Fmoc-N'-Boc-N'-isopropyl-L-lysine and similar derivatives are critical in the synthesis of specifically modified peptides, enabling site-specific incorporation of modifications like monomethylation. This approach is vital for creating peptides with precise structural and functional properties, relevant in studying protein interactions and functions. The preparation methods involve one-pot reactions and solid-phase peptide synthesis, highlighting the efficiency and versatility of these amino acids in peptide engineering (Huang et al., 2007).

Polyfluorinated L-lysine for NMR-Based Screening : The development of polyfluorinated derivatives of N-α-Fmoc-ε-Boc-l-lysine exemplifies the utility of these compounds in 19F NMR-based screening. These derivatives offer a toolkit for probing molecular interactions, with optimized synthesis methods allowing for large-scale preparation. Such advancements underscore the role of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine in facilitating detailed molecular studies and the development of screening methodologies (Malgesini et al., 2009).

Enabling Advanced Peptide Synthesis Techniques : The synthesis of amino acid analogs like N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine demonstrates the role of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine in preparing peptides with unique functionalities. Such derivatives can incorporate strong metal-binding sites into peptides, expanding the toolkit for biochemical and therapeutic applications. The methodological advancements in peptide synthesis, employing orthogonal protection strategies, illustrate the compound's versatility and its contribution to expanding the boundaries of peptide science (Shah & Rana, 1996).

Facilitating the Synthesis of Functional Peptides : The creation of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys) showcases another dimension of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine's utility. These compounds serve as organogelators, demonstrating the ability to form stable thermo-reversible organogels in various solvents. This application not only highlights the chemical versatility of the compound but also its potential in creating novel materials with specific physical properties, useful in material science and drug delivery systems (Zong et al., 2016).

Safety And Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include P261 and P305+P351+P3389.


Future Directions

“N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” has potential applications in the synthesis of peptides and proteins, particularly in the development of GnRH antagonist Degarelix and the LHRH antagonist Antide2. Further research and development could explore its potential in other therapeutic applications.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFCMICCJNLBC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679801
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine

CAS RN

201003-48-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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